
N-(5-methyl-1,2-oxazol-3-yl)-2-(2-methylpropyl)-1,3-dioxoisoindole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-methyl-1,2-oxazol-3-yl)-2-(2-methylpropyl)-1,3-dioxoisoindole-5-carboxamide is a synthetic organic compound that belongs to the class of dioxoisoindole derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-methyl-1,2-oxazol-3-yl)-2-(2-methylpropyl)-1,3-dioxoisoindole-5-carboxamide typically involves multi-step organic reactions. The starting materials often include 5-methyl-1,2-oxazole and 2-methylpropylamine, which undergo condensation reactions with phthalic anhydride derivatives under controlled conditions. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high efficiency. Purification techniques such as crystallization, distillation, and chromatography are employed to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
N-(5-methyl-1,2-oxazol-3-yl)-2-(2-methylpropyl)-1,3-dioxoisoindole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can yield amine or alcohol derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce halogens, alkyl, or aryl groups into the molecule.
Aplicaciones Científicas De Investigación
N-(5-methyl-1,2-oxazol-3-yl)-2-(2-methylpropyl)-1,3-dioxoisoindole-5-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, such as anti-inflammatory, anticancer, and antimicrobial activities.
Biological Research: It is used as a tool compound to investigate biological pathways and molecular targets.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties.
Industrial Chemistry: It is explored for its potential use as a catalyst or intermediate in various chemical processes.
Mecanismo De Acción
The mechanism of action of N-(5-methyl-1,2-oxazol-3-yl)-2-(2-methylpropyl)-1,3-dioxoisoindole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. The compound may modulate biological pathways by inhibiting or activating these targets, leading to the observed biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its mode of action.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other dioxoisoindole derivatives with varying substituents on the oxazole and isoindole rings. Examples include:
- N-(5-chloro-1,2-oxazol-3-yl)-2-(2-methylpropyl)-1,3-dioxoisoindole-5-carboxamide
- N-(5-methyl-1,2-thiazol-3-yl)-2-(2-methylpropyl)-1,3-dioxoisoindole-5-carboxamide
Uniqueness
N-(5-methyl-1,2-oxazol-3-yl)-2-(2-methylpropyl)-1,3-dioxoisoindole-5-carboxamide is unique due to its specific substituents, which confer distinct physicochemical properties and biological activities. The presence of the 5-methyl-1,2-oxazole ring and the 2-methylpropyl group may enhance its stability, solubility, and interaction with biological targets compared to other similar compounds.
Propiedades
Fórmula molecular |
C17H17N3O4 |
|---|---|
Peso molecular |
327.33 g/mol |
Nombre IUPAC |
N-(5-methyl-1,2-oxazol-3-yl)-2-(2-methylpropyl)-1,3-dioxoisoindole-5-carboxamide |
InChI |
InChI=1S/C17H17N3O4/c1-9(2)8-20-16(22)12-5-4-11(7-13(12)17(20)23)15(21)18-14-6-10(3)24-19-14/h4-7,9H,8H2,1-3H3,(H,18,19,21) |
Clave InChI |
GUXWDQQICZGCHB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NO1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)CC(C)C |
Solubilidad |
2.1 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(3-chlorophenyl)-N-{3-[(2-methylpropanoyl)amino]phenyl}furan-2-carboxamide](/img/structure/B15147579.png)
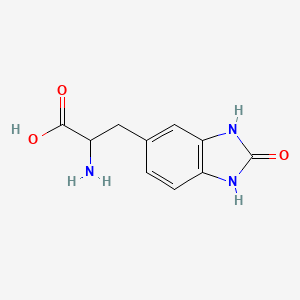

![4-Hydrazinylfuro[3,2-c]pyridine](/img/structure/B15147609.png)
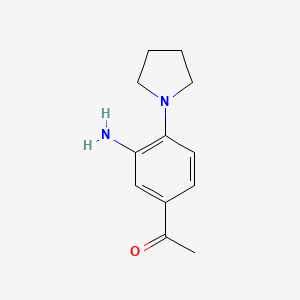
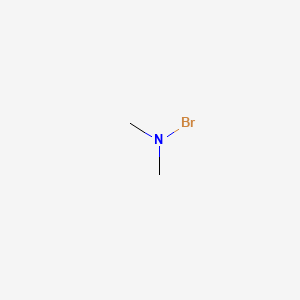
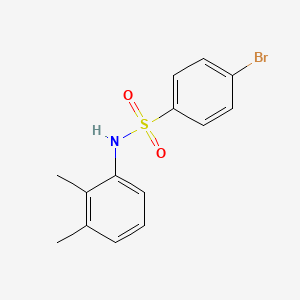
![ethyl 5-(acetyloxy)-6-bromo-1-methyl-2-[(pyridin-4-ylamino)methyl]-1H-indole-3-carboxylate hydrobromide](/img/structure/B15147626.png)
![Methyl 4-[(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]benzoate](/img/structure/B15147630.png)

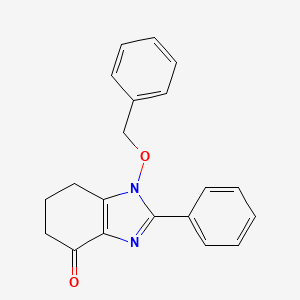

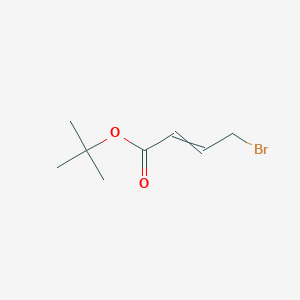
![N,N-diethyl-N'-[(E)-(5-nitrofuran-2-yl)methylidene]benzene-1,4-diamine](/img/structure/B15147673.png)
